molecular formula C16H20BrN3O2 B13491548 Tert-butyl (1-(5-(4-bromophenyl)-1H-imidazol-2-yl)ethyl)carbamate

Tert-butyl (1-(5-(4-bromophenyl)-1H-imidazol-2-yl)ethyl)carbamate

Cat. No.: B13491548
M. Wt: 366.25 g/mol
InChI Key: GYVCSDFBBDGGPW-UHFFFAOYSA-N
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Description

tert-Butyl N-{1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethyl}carbamate is a synthetic organic compound with the molecular formula C16H22BrN3O2. This compound is characterized by the presence of a tert-butyl carbamate group, a bromophenyl group, and an imidazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethyl}carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.

    Bromination: The bromophenyl group is introduced through a bromination reaction, where a phenyl group is treated with bromine in the presence of a catalyst.

    Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethyl}carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.

Major Products Formed

    Substitution Reactions: Products include substituted imidazole derivatives.

    Oxidation and Reduction: Products include oxidized or reduced imidazole derivatives.

    Hydrolysis: Products include the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl N-{1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethyl}carbamate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethyl}carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The bromophenyl group can participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity. The carbamate group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-(4-bromophenyl)ethyl)carbamate
  • tert-Butyl (4-bromobenzyl)carbamate
  • N-(4-Bromophenyl)-3-oxobutanamide

Uniqueness

tert-Butyl N-{1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethyl}carbamate is unique due to the presence of both an imidazole ring and a bromophenyl group, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for versatile applications in various fields of research.

Properties

Molecular Formula

C16H20BrN3O2

Molecular Weight

366.25 g/mol

IUPAC Name

tert-butyl N-[1-[5-(4-bromophenyl)-1H-imidazol-2-yl]ethyl]carbamate

InChI

InChI=1S/C16H20BrN3O2/c1-10(19-15(21)22-16(2,3)4)14-18-9-13(20-14)11-5-7-12(17)8-6-11/h5-10H,1-4H3,(H,18,20)(H,19,21)

InChI Key

GYVCSDFBBDGGPW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=C(C=C2)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

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